molecular formula C15H13NO2 B2379338 (Z)-3-(2-phenoxyphenyl)-2-propenamide CAS No. 338393-44-5

(Z)-3-(2-phenoxyphenyl)-2-propenamide

Cat. No.: B2379338
CAS No.: 338393-44-5
M. Wt: 239.274
InChI Key: ZYSUKZXLXFAIAP-KHPPLWFESA-N
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Description

(Z)-3-(2-phenoxyphenyl)-2-propenamide is an organic compound characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a propenamide moiety

Scientific Research Applications

(Z)-3-(2-phenoxyphenyl)-2-propenamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some phenoxyphenyl derivatives have shown anti-inflammatory activity .

Future Directions

The future directions for research on “(Z)-3-(2-phenoxyphenyl)-2-propenamide” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-phenoxyphenyl)-2-propenamide typically involves the reaction of 2-phenoxybenzaldehyde with an appropriate amide precursor under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, where 2-phenoxybenzaldehyde is reacted with an amide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-phenoxyphenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The phenoxy group in the compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-phenoxyphenyl)-2-propenamide: An isomer with a different geometric configuration.

    2-Phenoxybenzaldehyde: A precursor used in the synthesis of (Z)-3-(2-phenoxyphenyl)-2-propenamide.

    2-Phenoxyaniline: A compound with a similar phenoxyphenyl structure but different functional groups.

Uniqueness

This compound is unique due to its specific geometric configuration and the presence of both phenoxy and propenamide moieties

Properties

IUPAC Name

(Z)-3-(2-phenoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H,(H2,16,17)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSUKZXLXFAIAP-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2/C=C\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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